(S)-tert-Butyl 1-(2-amino-6-fluorophenyl)pyrrolidin-3-ylcarbamate

Chiral resolution Enantiomeric excess Stereospecific synthesis

(S)-tert-Butyl 1-(2-amino-6-fluorophenyl)pyrrolidin-3-ylcarbamate (CAS 1286207-29-1) is a chiral pyrrolidine-based carbamate building block used as a key intermediate in medicinal chemistry, particularly for kinase inhibitor and central nervous system (CNS) drug discovery programs. It features a Boc-protected (S)-3-aminopyrrolidine core N-arylated with a 2-amino-6-fluorophenyl group.

Molecular Formula C15H22FN3O2
Molecular Weight 295.35
CAS No. 1286207-29-1
Cat. No. B3027319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-tert-Butyl 1-(2-amino-6-fluorophenyl)pyrrolidin-3-ylcarbamate
CAS1286207-29-1
Molecular FormulaC15H22FN3O2
Molecular Weight295.35
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCN(C1)C2=C(C=CC=C2F)N
InChIInChI=1S/C15H22FN3O2/c1-15(2,3)21-14(20)18-10-7-8-19(9-10)13-11(16)5-4-6-12(13)17/h4-6,10H,7-9,17H2,1-3H3,(H,18,20)/t10-/m0/s1
InChIKeyJDYBOEDURNOSFZ-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (S)-tert-Butyl 1-(2-amino-6-fluorophenyl)pyrrolidin-3-ylcarbamate (CAS 1286207-29-1) in Chiral Drug Discovery


(S)-tert-Butyl 1-(2-amino-6-fluorophenyl)pyrrolidin-3-ylcarbamate (CAS 1286207-29-1) is a chiral pyrrolidine-based carbamate building block used as a key intermediate in medicinal chemistry, particularly for kinase inhibitor and central nervous system (CNS) drug discovery programs [1]. It features a Boc-protected (S)-3-aminopyrrolidine core N-arylated with a 2-amino-6-fluorophenyl group. This specific stereochemistry and substitution pattern provides distinct physicochemical and biological properties compared to its (R)-enantiomer and des-fluoro analogs, which are critical for structure-activity relationship (SAR) studies [2].

Why Generic Substitution Fails for (S)-tert-Butyl 1-(2-amino-6-fluorophenyl)pyrrolidin-3-ylcarbamate (CAS 1286207-29-1)


In-class compounds such as the (R)-enantiomer (CAS 1233860-28-0) and the des-fluoro analog cannot simply be interchanged for (S)-tert-Butyl 1-(2-amino-6-fluorophenyl)pyrrolidin-3-ylcarbamate without re-validating biological activity. The (S)-configuration at the pyrrolidine 3-position and the 6-fluoro substituent on the aniline ring create a unique three-dimensional pharmacophore and electronic environment [1]. Substitution with the (R)-enantiomer will produce a diastereomeric relationship in downstream chiral products, potentially abolishing target binding. Removal of fluorine alters lipophilicity (ΔXLogP3-AA ≈ +0.4) and metabolic stability, while the Boc group is essential for orthogonal protection during synthesis .

Quantitative Differentiation Evidence for (S)-tert-Butyl 1-(2-amino-6-fluorophenyl)pyrrolidin-3-ylcarbamate vs. Analogs


Chiral Purity and Stereochemical Identity vs. (R)-Enantiomer

The target compound is defined by its (S)-configuration at the pyrrolidine 3-position, confirmed by optical rotation and chiral HPLC. The (R)-enantiomer (CAS 1233860-28-0) is a distinct chemical entity that will produce different biological outcomes when incorporated into chiral drug candidates. While both are commercially available at comparable purities (typically 95-98%), their procurement must be mutually exclusive based on the desired stereochemistry of the final API. Using the wrong enantiomer introduces an uncontrolled chiral impurity that cannot be removed without chiral resolution steps [1].

Chiral resolution Enantiomeric excess Stereospecific synthesis

Fluorine-Induced Lipophilicity (XLogP3-AA) vs. Des-Fluoro Analog

The presence of the 6-fluoro substituent on the aniline ring increases the XLogP3-AA of the target compound to 2.4 versus an estimated value of approximately 2.0 for the hypothetical des-fluoro analog (computed by PubChem). This +0.4 log unit increase in lipophilicity can significantly enhance membrane permeability and blood-brain barrier penetration (class-level inference for fluorinated anilines). Additionally, fluorine can block metabolically labile sites on the phenyl ring, potentially improving metabolic stability compared to non-fluorinated analogs [1].

Lipophilicity Fluorine substitution Drug-likeness

Hydrogen Bond Donor/Acceptor Capacity vs. Pyrrolidin-2-one Derivative

The target compound possesses 2 hydrogen bond donors (HBD) and 5 hydrogen bond acceptors (HBA), as computed by PubChem. In contrast, 1-(2-amino-6-fluorophenyl)pyrrolidin-2-one (CAS 1518023-86-3), a related analog with a carbonyl at the pyrrolidine 2-position, has 1 HBD and 4 HBA. The additional HBD in the target compound, arising from the carbamate NH group, provides an extra interaction point for target binding, which may be essential for potency against certain kinases. The higher HBA count also improves aqueous solubility relative to the lactam analog [1].

Hydrogen bonding Solubility Receptor binding

Priority Application Scenarios for (S)-tert-Butyl 1-(2-amino-6-fluorophenyl)pyrrolidin-3-ylcarbamate (CAS 1286207-29-1)


Stereospecific Kinase Inhibitor Lead Optimization

The (S)-configuration of CAS 1286207-29-1 makes it the preferred building block for kinase inhibitor candidates where a chiral pyrrolidine moiety is essential for ATP-binding pocket complementarity. Procurement of this single enantiomer avoids the need for downstream chiral resolution, saving both time and cost in medicinal chemistry campaigns targeting BTK, JAK, or KRASG12C pathways [1].

CNS-Penetrant Candidate Synthesis Requiring Optimal Lipophilicity

With a computed XLogP3-AA of 2.4, the target compound is well-suited for CNS drug discovery programs where balanced lipophilicity (XLogP 2-4) is critical for blood-brain barrier penetration. The 6-fluoro substituent provides lipophilicity within the optimal CNS drug space, making it a strategic choice over des-fluoro alternatives for Alzheimer's disease, Parkinson's disease, or psychiatric disorder targets [1].

Solid-Phase or Solution-Phase Parallel Library Synthesis

The Boc protecting group offers orthogonal protection (acid-labile) that is compatible with Fmoc-based solid-phase peptide synthesis and other base-labile strategies. This allows the compound to serve as a versatile scaffold in automated parallel synthesis of compound libraries, where selective deprotection and subsequent N-functionalization are required without affecting the fluorinated aniline moiety [2].

Quote Request

Request a Quote for (S)-tert-Butyl 1-(2-amino-6-fluorophenyl)pyrrolidin-3-ylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.